molecular formula C13H14N4O B2734869 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide CAS No. 338779-05-8

2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide

Cat. No. B2734869
M. Wt: 242.282
InChI Key: AEQHXGCAPYZDPH-WHMVALBYSA-N
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Description

The compound is an organic molecule with functional groups such as cyano, dimethylamino, and acrylohydrazide. These functional groups suggest that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of a compound can be confirmed using techniques such as 1H NMR and 13C NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the cyano group can undergo reactions such as reduction, while the acrylohydrazide group can participate in condensation reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and density can be determined experimentally. The compound’s UV-Visible NIR spectrum can provide information about its absorption maximum .

Scientific Research Applications

Synthesis and Chemical Reactions 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide serves as a precursor in the synthesis of various chemically significant derivatives. For instance, novel (E)-2-cyano-3-(substituted phenyl/dimethylamino)-N'-(1-(pyren-3-yl))acrylohydrazides and benzochromenone-2-carbohydrazide derivatives were synthesized, showcasing the compound's utility in creating compounds with potential applications in materials science and organic synthesis (Khalifa et al., 2017). This highlights the compound's role in facilitating diverse chemical transformations, contributing to the advancement of synthetic chemistry methodologies.

Optoelectronic Applications The compound's derivatives exhibit promising optoelectronic properties, making them suitable for applications in dye-sensitized solar cells (DSSCs) and other photovoltaic devices. The synthesis and investigation of donor–π–acceptor (D–π–A) push–pull chromophores, which include derivatives of 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide, reveal their potential in single crystal growth with good optical transparency and high thermal stability. These characteristics are essential for the development of efficient and durable optoelectronic devices (Gupta & Singh, 2015).

Solar Cell Enhancement Molecular engineering of organic sensitizers for solar cell applications involves the design and synthesis of novel organic compounds that can enhance the efficiency of solar cells. The compound's derivatives have been used to engineer sensitizers that, when anchored onto TiO2 films, demonstrate high incident photon to current conversion efficiency, contributing to improved solar cell performance (Kim et al., 2006). This application underscores the compound's importance in renewable energy research, particularly in the optimization of solar energy conversion technologies.

Antioxidant and Biological Activities Derivatives of 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide have been explored for their antioxidant activities. The synthesis of novel indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives from this compound and their investigation for antioxidant activity highlight its potential in the discovery of new antioxidant agents. Some derivatives exhibited promising activities, suggesting their possible use in developing therapeutic agents with antioxidant properties (Mohamed & El-Sayed, 2019).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Future research could involve studying the compound’s properties in more detail, exploring its potential applications, and developing more efficient synthesis methods .

properties

IUPAC Name

(E)-N-[(E)-benzylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-17(2)10-12(8-14)13(18)16-15-9-11-6-4-3-5-7-11/h3-7,9-10H,1-2H3,(H,16,18)/b12-10+,15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQHXGCAPYZDPH-WHMVALBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NN=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide

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